TG6-10-1

Vue d'ensemble

Description

TG6-10-1 est un composé chimique connu pour son rôle d'antagoniste sélectif du sous-type de récepteur de la prostaglandine E2 EP2. Ce composé a attiré l'attention dans la recherche scientifique en raison de sa haute sélectivité et de sa puissance dans l'inhibition du récepteur EP2, qui est impliqué dans divers processus physiologiques et pathologiques, notamment l'inflammation et la neurodégénérescence .

Méthodes De Préparation

Voies synthétiques et conditions de réaction

La synthèse de TG6-10-1 implique plusieurs étapes, en commençant par des matières premières disponibles dans le commerce. Les étapes clés comprennent la formation d'un dérivé d'acrylamide par une série de réactions telles que l'alkylation, l'acylation et la cyclisation. Les conditions de réaction impliquent généralement l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour garantir un rendement et une pureté élevés .

Méthodes de production industrielle

La production industrielle de this compound suit des voies synthétiques similaires, mais à plus grande échelle. Le processus est optimisé pour l'efficacité et la rentabilité, impliquant souvent des systèmes automatisés pour un contrôle précis des conditions de réaction. Le produit final subit un contrôle qualité rigoureux pour répondre aux normes de pureté requises pour les applications de recherche .

Analyse Des Réactions Chimiques

Types de réactions

TG6-10-1 subit principalement des réactions de substitution en raison de la présence de groupes fonctionnels réactifs dans sa structure. Il peut également participer à des réactions d'oxydation et de réduction dans des conditions spécifiques .

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions impliquant this compound comprennent des solvants organiques tels que le diméthylsulfoxyde, des catalyseurs tels que le palladium sur carbone et des agents oxydants tels que le peroxyde d'hydrogène. Les réactions sont généralement effectuées à des températures contrôlées et sous atmosphères inertes pour éviter les réactions secondaires indésirables .

Principaux produits

Les principaux produits formés à partir des réactions impliquant this compound dépendent des conditions de réaction et des réactifs spécifiques utilisés. Par exemple, les réactions d'oxydation peuvent produire des dérivés hydroxylés, tandis que les réactions de substitution peuvent produire divers composés d'acrylamide substitués .

Applications de recherche scientifique

This compound a une large gamme d'applications dans la recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. Voici quelques-unes de ses applications notables :

Chimie : Utilisé comme composé d'outil pour étudier le rôle du récepteur EP2 dans divers processus chimiques.

Industrie : Utilisé dans le développement de nouveaux médicaments ciblant le récepteur EP2 pour diverses conditions médicales.

Mécanisme d'action

This compound exerce ses effets en se liant sélectivement au récepteur EP2, inhibant ainsi son activation par la prostaglandine E2. Cette inhibition empêche les voies de signalisation en aval médiées par le récepteur EP2, qui sont impliquées dans l'inflammation et la neurodégénérescence. Les cibles moléculaires de this compound comprennent le récepteur EP2 et les molécules de signalisation associées telles que l'adénosine monophosphate cyclique (AMPc) et la protéine kinase A (PKA) .

Applications De Recherche Scientifique

Pharmacological Properties

TG6-10-1 exhibits a high degree of selectivity for the EP2 receptor, demonstrating approximately 300-fold selectivity over the EP3, EP4, and IP receptors, and about 100-fold selectivity over EP1 receptors . Its favorable pharmacokinetic profile includes a moderate half-life of approximately 1.8 hours and a brain-to-plasma ratio of 1.6, making it suitable for central nervous system applications .

Ischemic Stroke Model

In a study involving a mouse model of transient focal cerebral ischemia (MCAO), this compound was administered post-injury. The results indicated a significant reduction in infarct volumes and neurological deficits compared to vehicle-treated controls. Mice treated with this compound showed improved neuroscores, suggesting enhanced functional recovery . Specifically, treatment with 5 or 10 mg/kg of this compound resulted in a notable decrease in proinflammatory cytokines such as interleukin 1β (IL-1β) and tumor necrosis factor α (TNF-α), indicating its role in modulating inflammatory responses following ischemic injury .

Status Epilepticus Model

In another study focusing on status epilepticus induced by pentylenetetrazole, multiple doses of this compound were required to effectively suppress EP2 receptor-mediated brain inflammation. The compound's ability to maintain therapeutic concentrations in the brain for extended periods post-administration was crucial for its efficacy in managing COX-2 induction peaks associated with seizures .

Summary of Findings

The following table summarizes key findings from studies involving this compound:

| Study Focus | Dosage (mg/kg) | Key Findings |

|---|---|---|

| Ischemic Stroke | 5 & 10 | Reduced infarct volumes; improved neuroscores |

| Status Epilepticus | 5 | Suppressed COX-2 induction; reduced inflammation |

| Inflammatory Cytokines | - | Decreased IL-1β and TNF-α levels post-treatment |

Mécanisme D'action

TG6-10-1 exerts its effects by selectively binding to the EP2 receptor, thereby inhibiting its activation by prostaglandin E2. This inhibition prevents the downstream signaling pathways mediated by the EP2 receptor, which are involved in inflammation and neurodegeneration. The molecular targets of this compound include the EP2 receptor and associated signaling molecules such as cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA) .

Comparaison Avec Des Composés Similaires

TG6-10-1 est unique par sa haute sélectivité et sa puissance pour le récepteur EP2 par rapport à d'autres composés similaires. Voici quelques-uns des composés similaires :

SB 243213 : Un autre antagoniste EP2 avec une sélectivité et une puissance inférieures à celles de this compound.

PF-03246799 : Un composé ayant une activité antagoniste EP2 similaire, mais une structure chimique différente.

This compound se distingue par sa sélectivité supérieure et son efficacité dans l'inhibition du récepteur EP2, ce qui en fait un outil précieux dans la recherche scientifique et les applications thérapeutiques potentielles .

Activité Biologique

TG6-10-1 is a selective antagonist of the prostaglandin E2 receptor subtype EP2, developed with the aim of mitigating neuroinflammation and neurodegeneration associated with various neurological conditions. This article explores the biological activity of this compound, highlighting its mechanisms of action, effects on neuronal injury, and potential therapeutic applications based on diverse research findings.

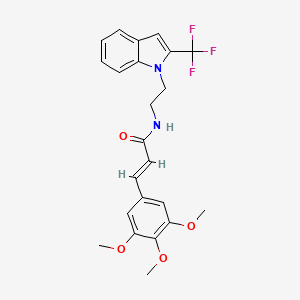

This compound was designed to improve upon its predecessor, TG4-155, by introducing a trifluoromethyl group in the methylindole ring. This modification enhances its pharmacodynamic and pharmacokinetic properties, allowing for better brain penetration and an improved half-life of approximately 1.8 hours in vivo . The compound functions primarily through the inhibition of the EP2 receptor, which is implicated in various inflammatory processes in the brain.

In Vitro Studies

In vitro studies have demonstrated that this compound significantly reduces neuronal cell death induced by oxidative stressors such as 6-hydroxydopamine (6-OHDA). In Neuro-2a cells treated with 75 µM 6-OHDA, this compound at concentrations of 10 or 20 µM reduced cytotoxicity in a concentration-dependent manner . Additionally, it effectively decreased the secretion of prostaglandin E2 (PGE2), a pro-inflammatory mediator, highlighting its role in modulating inflammatory responses within neuronal environments.

In Vivo Studies

Research involving mouse models has further illustrated the neuroprotective capabilities of this compound. In a study assessing its effects post-middle cerebral artery occlusion (MCAO), treatment with this compound resulted in decreased infarct volumes and improved neurological scores compared to vehicle-treated controls. Mice receiving this compound exhibited significant reductions in pro-inflammatory cytokines such as IL-1β and TNF-α in ischemic brain regions .

Summary of Research Findings

The following table summarizes key findings from various studies on this compound:

Ischemic Stroke

In a model of transient focal cerebral ischemia, this compound was administered after MCAO. The results indicated that treatment significantly mitigated functional deficits and reduced brain tissue damage. This suggests that targeting the EP2 receptor can be a viable strategy for managing ischemic stroke .

Neuroinflammation in Sepsis

A study investigating sepsis-associated encephalopathy revealed that this compound treatment led to recovery from neuroinflammation and cognitive deficits without evident neurodegeneration. This highlights the compound's potential for treating long-term cognitive impairments following systemic inflammation .

Propriétés

IUPAC Name |

(E)-N-[2-[2-(trifluoromethyl)indol-1-yl]ethyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23F3N2O4/c1-30-18-12-15(13-19(31-2)22(18)32-3)8-9-21(29)27-10-11-28-17-7-5-4-6-16(17)14-20(28)23(24,25)26/h4-9,12-14H,10-11H2,1-3H3,(H,27,29)/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUYOECAJFJFUFC-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=CC(=O)NCCN2C3=CC=CC=C3C=C2C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NCCN2C3=CC=CC=C3C=C2C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23F3N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the mechanism of action of TG6-10-1 and its downstream effects in the context of neuroinflammation?

A1: (E)-N-(2-(2-(Trifluoromethyl)-1H-indol-1-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide, also known as this compound, is a potent and selective antagonist of the prostaglandin E2 receptor subtype EP2. [] Prostaglandin E2 (PGE2) is a key mediator of inflammation in the brain, and its levels increase after insults like status epilepticus (SE). [, ] By blocking EP2, this compound disrupts the downstream signaling cascade initiated by PGE2, leading to reduced production of pro-inflammatory cytokines, decreased microglial activation, and ultimately, neuroprotection. [, , ] This effect has been observed in various models of neuronal injury, including SE induced by pilocarpine or diisopropyl fluorophosphate (DFP), and even in ischemic stroke models. [, , ]

Q2: Beyond its anti-inflammatory effects, does this compound influence other cellular processes relevant to neuronal survival?

A2: Research suggests that this compound may also modulate the Brain-Derived Neurotrophic Factor (BDNF)/TrkB signaling pathway, which is critical for neuronal survival and plasticity. [] Studies showed that SE triggers an increase in BDNF levels in the hippocampus, and blocking COX-2 activity prevents this elevation. [] Furthermore, PGE2, the primary product of COX-2 in the brain, can stimulate BDNF secretion from hippocampal cells. [] Importantly, inhibiting EP2 with this compound was found to decrease the phosphorylation of cAMP response element-binding protein (CREB) and reduce the activation of the BDNF/TrkB pathway in the hippocampus after SE. [] These findings suggest that this compound might provide neuroprotection by modulating both inflammatory responses and neurotrophic factor signaling.

Q3: What are the limitations of the currently available this compound in terms of its physicochemical properties?

A3: While this compound has shown promise in preclinical studies, it possesses certain limitations regarding its physicochemical properties. For instance, it exhibits moderate selectivity for EP2, a short plasma half-life in rodents (1.7 hours), and low aqueous solubility (27 µM). [] These factors potentially hinder its application in chronic disease models and necessitate further optimization for improved efficacy and practicality. []

Q4: What are the future directions in the development of this compound and related compounds?

A4: Current research focuses on developing novel EP2 antagonists with enhanced properties based on the this compound scaffold. [] This includes improving water solubility, brain penetration, EP2 potency, and selectivity. [] The development of such optimized compounds holds significant potential for attenuating inflammatory consequences in various central nervous system diseases, including epilepsy, Alzheimer's disease, and cerebral aneurysms. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.